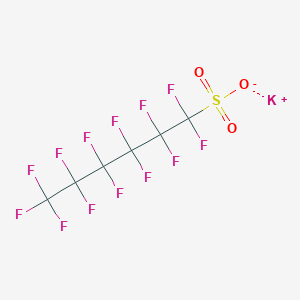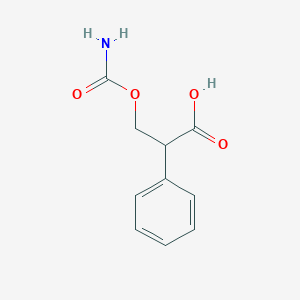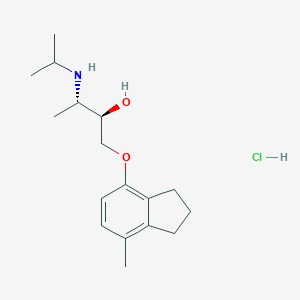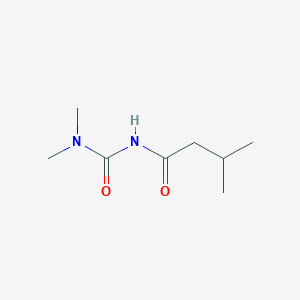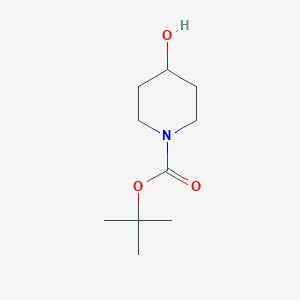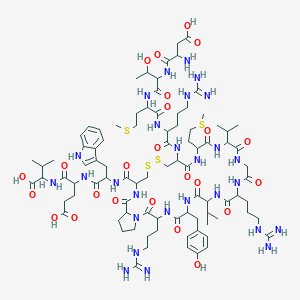
MCH (Mensch, Maus, Ratte)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanin-concentrating hormone (MCH) is a cyclic amino acid neuropeptide that is primarily synthesized in the lateral hypothalamus of mammals. It has been implicated in a variety of physiological functions, including the regulation of feeding behavior, energy homeostasis, and body weight control. MCH operates through the MCH1 receptor (MCH1R), a G protein-coupled receptor, which has been shown to be a target for leptin action in the brain . The peptide is also involved in the modulation of general arousal and goal-oriented behaviors .
Synthesis Analysis
MCH is synthesized in the hypothalamus but has also been detected in peripheral tissues such as the testis, stomach, and intestine. The expression of MCH mRNA and its translational products, including neuropeptide-(N)-glutamic acid (E) isoleucine (I) amide (NEI), suggests a role in processes like spermatogenesis and digestion . The synthesis of MCH involves the expression of pro-MCH-derived peptides, which are then processed into the active form of the hormone .
Molecular Structure Analysis
MCH is a cyclic peptide, which means its amino acid sequence forms a ring structure due to a bond between the amino and carboxyl ends of the peptide chain. This structure is crucial for its biological activity and interaction with its receptor . The exact amino acid sequence and cyclic structure of MCH can vary between species, as seen in comparative analyses between rats and mice .
Chemical Reactions Analysis
The primary chemical interaction of MCH is with its receptor, MCH1R. Upon binding to the receptor, MCH can influence several downstream signaling pathways that affect energy balance, feeding behavior, and neuroendocrine functions. The receptor activation by MCH leads to changes in gene expression and physiological responses that contribute to the observed effects on body weight and metabolism .
Physical and Chemical Properties Analysis
MCH's physical properties, such as its stability and solubility, are determined by its peptide nature and cyclic structure. The chemical properties, including its ability to cross the blood-brain barrier via specialized transport mechanisms, enable it to act within the central nervous system. Its interactions with receptors and subsequent intracellular signaling pathways are influenced by these properties .
Relevant Case Studies
Several studies have demonstrated the role of MCH in obesity and energy homeostasis. Chronic intracerebroventricular infusion of MCH in mice leads to increased body weight, fat mass, and plasma levels of glucose, insulin, and leptin, especially when combined with a high-fat diet . Conversely, antagonizing MCH1R can suppress body weight gain and reduce body fat, suggesting a potential therapeutic target for obesity . Additionally, MCH has been shown to decrease energy expenditure and body temperature, while increasing serum IGF-1 levels, further emphasizing its role in energy balance .
Wissenschaftliche Forschungsanwendungen
1. Regulierung von Appetit und Energiehaushalt Melaninzell-konzentrierendes Hormon (MCH) spielt eine entscheidende Rolle bei der Regulierung der Energiehomöostase. Es fördert die Energieaufnahme, indem es den Appetit und die Nahrungsbelohnung erhöht. Umgekehrt reduziert es den Energieverbrauch, indem es die Thermogenese des braunen Fettgewebes (BAT) und die körperliche Aktivität verringert. Darüber hinaus ist MCH an der Steigerung der Lipidspeicherung sowohl im weißen Fettgewebe als auch in der Leber beteiligt .
Pharmakotherapie von Schlafstörungen
Das MCH-System hat in letzter Zeit Aufmerksamkeit als potenzielles Ziel für die Pharmakotherapie von Schlafstörungen auf sich gezogen. Grundlegende wissenschaftliche Forschung hat die Rolle von MCH bei der Regulierung des Schlafs, insbesondere des REM-Schlafs, aufgezeigt. Projektionen von MCH in verschiedene Hirnareale können die Dopaminfreisetzung modulieren und so Wachheit/Schlaf beeinflussen und möglicherweise eine Rolle bei Kataplexie spielen .
Depression und Stressreaktion
MCH ist ein hypothalamisches Neuropeptid, das sich durch das gesamte zentrale Nervensystem projiziert, einschließlich des noradrenergen Locus coeruleus (LC). Die Forschung legt nahe, dass der MCH/MCH-Rezeptor 1 (MCHR1) im LC an der Regulierung von Depression und der Reaktion des Körpers auf chronischen Stress beteiligt sein könnte .
Fettleibigkeit und Stoffwechselstörungen
Ein MCH-Mangel ist mit Hypophagie (reduzierte Nahrungsaufnahme) und Hypermetabolismus verbunden, was zu Gewichtsverlust und erhöhter Schlankheit führt. Umgekehrt führt eine Überproduktion von MCH zu Fettleibigkeit und Insulinresistenz. Pharmakologische Studien legen nahe, dass Antagonisten, die auf den MCH-Rezeptor 1 (MCHR1) abzielen, diese Effekte vermitteln könnten .
Wirkmechanismus
Zukünftige Richtungen
MCH signaling has a very broad endocrine context and is involved in physiological functions and emotional states associated with metabolism, such as reproduction, anxiety, depression, sleep, and circadian rhythms . Owing to the wide variety of MCH downstream signaling pathways, MCHR1 agonists and antagonists have great potential as tools for the directed management of energy balance disorders and associated metabolic complications . Translational strategies using these compounds hold promise for the development of novel treatments for obesity .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H160N30O26S4/c1-53(2)42-70-86(144)118-50-80(138)119-64(24-16-36-114-103(108)109)90(148)133-83(55(5)6)100(158)130-73(45-58-28-30-60(136)31-29-58)93(151)124-69(26-18-38-116-105(112)113)101(159)135-39-19-27-78(135)99(157)132-77(98(156)128-74(46-59-49-117-63-23-15-14-22-61(59)63)95(153)121-66(32-33-79(107)137)91(149)134-84(56(7)8)102(160)161)52-165-164-51-76(97(155)123-68(35-41-163-10)88(146)126-70)131-87(145)65(25-17-37-115-104(110)111)120-92(150)71(43-54(3)4)127-89(147)67(34-40-162-9)122-96(154)75(48-82(141)142)129-94(152)72(44-57-20-12-11-13-21-57)125-85(143)62(106)47-81(139)140/h11-15,20-23,28-31,49,53-56,62,64-78,83-84,117,136H,16-19,24-27,32-48,50-52,106H2,1-10H3,(H2,107,137)(H,118,144)(H,119,138)(H,120,150)(H,121,153)(H,122,154)(H,123,155)(H,124,151)(H,125,143)(H,126,146)(H,127,147)(H,128,156)(H,129,152)(H,130,158)(H,131,145)(H,132,157)(H,133,148)(H,134,149)(H,139,140)(H,141,142)(H,160,161)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLPXSMFEPHETN-QRXCLJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H160N30O26S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?
A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []
Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?
A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

